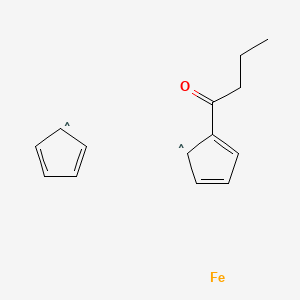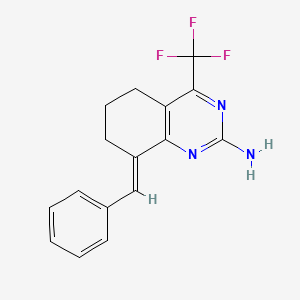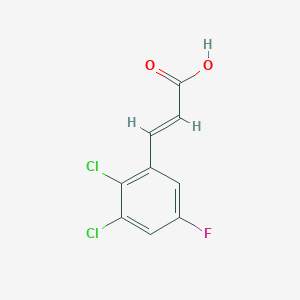
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. The process typically involves the use of reagents such as trifluoromethylating agents and sulfonylating agents. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Análisis De Reacciones Químicas
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)quinazoline: This compound has similar structural features but differs in its substitution pattern.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another compound with a similar core structure but different functional groups.
N-nitroso-triazolopyrazine: A related compound used in different research contexts
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H11F3N2O2S |
|---|---|
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-methylsulfonyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H11F3N2O2S/c1-18(16,17)9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3 |
Clave InChI |
DUEWFOFRDMJLKF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC2=C(CCCC2)C(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)

![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)


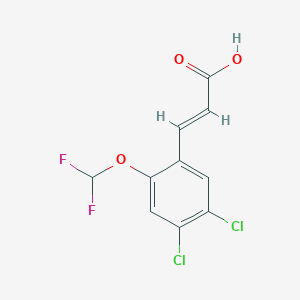


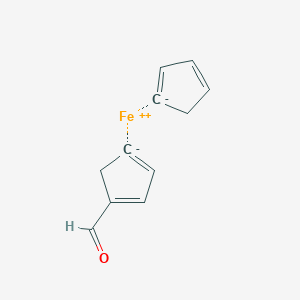
![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
